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Compound of Interest

Compound Name: c-Myc inhibitor 15

Cat. No.: B15582333 Get Quote

Disclaimer: Following an extensive search, a specific, publicly recognized c-Myc inhibitor

designated as "c-Myc inhibitor 15" could not be identified. It is presumed that this is an

internal, non-public identifier. This guide will therefore focus on the well-characterized and

seminal c-Myc inhibitor, 10058-F4, for which a wealth of public data is available to fulfill the

user's request for a detailed technical guide.

Introduction
The c-Myc oncoprotein is a transcription factor that is deregulated in a vast number of human

cancers, making it a prime target for therapeutic intervention.[1] However, its nature as an

intrinsically disordered protein has made it a challenging target for small molecule inhibition.[2]

One of the pioneering small molecules identified to directly target c-Myc is 10058-F4. This cell-

permeable thiazolidinone compound specifically inhibits the interaction between c-Myc and its

obligate binding partner, Max, thereby preventing the transactivation of c-Myc target genes and

inhibiting tumor cell growth.[3] This technical guide provides a comprehensive overview of the

structure, properties, and biological activity of 10058-F4 for researchers, scientists, and drug

development professionals.

Structure and Physicochemical Properties
The structural and physicochemical properties of 10058-F4 are summarized in the table below.
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Property Value Reference

IUPAC Name
(5E)-5-(4-ethylbenzylidene)-2-

thioxo-1,3-thiazolidin-4-one

Chemical Formula C12H11NOS2 [3]

Molecular Weight 249.35 g/mol [3]

CAS Number 403811-55-2 [3]

SMILES String
S1\C(=C\c2ccc(cc2)CC)\C(=O)

NC1=S
[3]

InChI Key
SVXDHPADAXBMFB-

JXMROGBWSA-N
[3]

Appearance Yellow solid [3]

Solubility DMSO: 200 mg/mL [3]

Assay Purity
≥95% (sum of two isomers,

HPLC)
[3]

Biological Properties and Activity
The biological activity of 10058-F4 is centered on its ability to disrupt the c-Myc/Max

heterodimer. Quantitative data regarding its efficacy are presented below.

Parameter Value Cell Line/System Reference

IC50 (c-Myc/Max

Interaction)
64 µM

c-Myc transfected

Rat1a fibroblasts
[3]

Mechanism of Action and Signaling Pathways
10058-F4 acts as a direct inhibitor of the c-Myc/Max protein-protein interaction.[3] The c-Myc

protein belongs to the basic helix-loop-helix leucine zipper (bHLH-LZ) family of transcription

factors and must heterodimerize with Max to bind to E-box sequences in the promoter regions
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of its target genes.[1] By binding to c-Myc, 10058-F4 prevents this dimerization, thereby

inhibiting the transcription of genes involved in cell proliferation, growth, and metabolism.

The general mechanism of action for direct c-Myc inhibitors like 10058-F4 involves the

depletion of ATP stores due to mitochondrial dysfunction, leading to cell cycle arrest and

eventual apoptosis.[4][5]

Below is a diagram illustrating the c-Myc signaling pathway and the point of intervention by

10058-F4.
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Caption: c-Myc signaling pathway and inhibition by 10058-F4.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 10058-F4 are

crucial for its application in research.

Synthesis of 10058-F4
A general synthetic scheme for 10058-F4 involves the Knoevenagel condensation of 4-

ethylbenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one.
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Starting Materials:
- 4-ethylbenzaldehyde

- 2-thioxo-1,3-thiazolidin-4-one

Knoevenagel Condensation
- Base catalyst (e.g., piperidine)

- Solvent (e.g., ethanol)
- Reflux

Reaction Workup
- Cool to room temperature

- Precipitate collection
- Washing

Purification
- Recrystallization or

  column chromatography

Final Product:
10058-F4

Click to download full resolution via product page

Caption: General workflow for the synthesis of 10058-F4.

Detailed Protocol:

Reaction Setup: In a round-bottom flask, dissolve 4-ethylbenzaldehyde (1 equivalent) and 2-

thioxo-1,3-thiazolidin-4-one (1 equivalent) in a suitable solvent such as ethanol.

Catalyst Addition: Add a catalytic amount of a base, for example, piperidine.

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Workup: Upon completion, cool the reaction mixture to room temperature to allow the

product to precipitate. Collect the solid by filtration and wash with cold ethanol.

Purification: Purify the crude product by recrystallization from a suitable solvent or by column

chromatography on silica gel to yield the pure 10058-F4.

Characterization: Confirm the structure and purity of the final product using techniques such

as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro c-Myc/Max Interaction Assay (Fluorescence
Polarization)
This assay is used to quantify the inhibitory effect of 10058-F4 on the c-Myc/Max interaction.
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Reagents:
- Purified c-Myc protein
- Purified Max protein

- Fluorescently labeled E-box DNA probe
- 10058-F4 (test compound)

Incubation
- Mix c-Myc, Max, and DNA probe

- Add varying concentrations of 10058-F4
- Incubate at room temperature

Fluorescence Polarization
Measurement

- Excite the fluorescent probe
- Measure parallel and perpendicular

  emitted light

Data Analysis
- Calculate fluorescence polarization values

- Plot against inhibitor concentration
- Determine IC50 value

Click to download full resolution via product page

Caption: Workflow for a fluorescence polarization-based c-Myc/Max interaction assay.

Detailed Protocol:

Reagent Preparation: Prepare solutions of purified recombinant c-Myc and Max proteins,

and a fluorescently labeled double-stranded DNA oligonucleotide containing the E-box

sequence. Prepare a dilution series of 10058-F4 in a suitable buffer (e.g., PBS with a small

percentage of DMSO).

Assay Setup: In a microplate, combine the c-Myc and Max proteins with the fluorescently

labeled E-box probe.
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Inhibitor Addition: Add the different concentrations of 10058-F4 to the wells. Include

appropriate controls (no inhibitor and no protein).

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to

reach equilibrium.

Measurement: Measure the fluorescence polarization of each well using a plate reader

equipped with the appropriate filters.

Data Analysis: Calculate the fluorescence polarization values and plot them against the

logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine

the IC50 value.

Conclusion
10058-F4 remains a critical tool for studying the biological functions of c-Myc and serves as a

foundational scaffold for the development of more potent and pharmacokinetically favorable c-

Myc inhibitors. This guide provides essential information for researchers working to understand

and target the c-Myc oncogene in cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the c-Myc Inhibitor
10058-F4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15582333#c-myc-inhibitor-15-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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